molecular formula C9H17N5O2S B2826778 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine CAS No. 2138425-36-0

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine

Cat. No.: B2826778
CAS No.: 2138425-36-0
M. Wt: 259.33
InChI Key: GCIVCBYDWWCNTD-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine is the piperazine salt of a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) Type I Receptor ALK5 (Activin receptor-Like Kinase 5). This compound, often referenced in its salt form for improved solubility and handling, is a critical tool for elucidating the complex roles of the TGF-β signaling pathway in cellular processes. The molecule functions by competitively binding to the ATP-binding site of the ALK5 kinase, thereby inhibiting the phosphorylation of downstream SMAD proteins (SMAD2/3) . Researchers utilize this inhibitor to investigate the pathological and physiological functions of TGF-β signaling, which is implicated in a wide array of areas including fibrosis, where aberrant TGF-β signaling drives the excessive deposition of extracellular matrix , cancer biology, particularly in the context of epithelial-to-mesenchymal transition (EMT), metastasis, and tumor microenvironment modulation , and immunology. Its high specificity for ALK5 over other kinases makes it an invaluable pharmacological probe for dissecting TGF-β-mediated mechanisms and for validating ALK5 as a therapeutic target in preclinical models.

Properties

CAS No.

2138425-36-0

Molecular Formula

C9H17N5O2S

Molecular Weight

259.33

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine

InChI

InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2

InChI Key

GCIVCBYDWWCNTD-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)SCC(=O)O.C1CNCCN1

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid; piperazine is a hybrid molecule that integrates a triazole moiety with piperazine, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C9H12N4O2S\text{C}_{9}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a triazole ring , which is often associated with antifungal and antibacterial properties, and a piperazine ring , commonly found in various pharmacologically active compounds.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various pathogens, including fungi and bacteria. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.

Compound Activity Target Pathogen Reference
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid; piperazineAntifungalCandida albicans
Piperazine derivativesAntibacterialStaphylococcus aureus

Pain Modulation

Piperazine derivatives have been studied for their role in pain modulation. For example, specific piperazine-based compounds inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endogenous cannabinoids, which can alleviate pain.

In a study involving a piperazine derivative similar to the compound , it was found that it significantly reduced tactile allodynia in rat models of neuropathic pain. This suggests potential applications in pain management therapies .

The biological activity of 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid; piperazine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and pain.
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
  • Antimicrobial Action : The triazole ring likely contributes to its ability to disrupt fungal cell membranes or inhibit fungal enzyme activity.

Study on Antifungal Activity

A study published in Molecules investigated the antifungal properties of triazole derivatives against Candida albicans. The findings demonstrated that certain modifications to the triazole structure enhanced antifungal activity significantly .

Study on Pain Relief

In another study focusing on FAAH inhibitors, a related piperazine compound demonstrated efficacy in reducing pain behaviors in animal models. The study concluded that such inhibitors could serve as potential broad-spectrum analgesics .

Scientific Research Applications

Biological Activities

The biological activities of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid; piperazine have been extensively studied:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Antifungal Properties : Triazole derivatives have shown effectiveness against various fungal strains, including Candida species and Aspergillus spp. .
  • Antibacterial Effects : Studies have demonstrated moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated various derivatives of 1,2,4-triazoles for their antimicrobial activity. The results indicated that compounds similar to 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid showed promising results against multiple bacterial strains .
  • Combination Therapy Research :
    • Research has explored the use of this compound in combination with other antibiotics to enhance efficacy against resistant strains. The synergistic effects observed suggest potential for clinical applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Heterocyclic Core : The triazole in the target compound offers nitrogen-rich hydrogen bonding sites, whereas thiazole (e.g., ) and dithiolone () derivatives prioritize sulfur-mediated interactions.
  • Linker Groups : Sulfanyl (-S-) and sulfonyl (-SO₂-) groups () modulate electronic properties and solubility. Sulfonyl derivatives often exhibit enhanced metabolic stability.
  • Synthesis Challenges : Direct nucleophilic substitutions on triazoles can fail (), suggesting the target compound may require optimized conditions (e.g., acid catalysis or high-pressure reactions).

Pharmacological and Functional Insights

  • Antimicrobial Activity : Thiazole and thiadiazole derivatives () show potent antimicrobial effects, suggesting the target compound’s triazole-piperazine combination may share similar efficacy.
  • CNS Applications : Piperazine sulfonyl derivatives () are explored for neuropsychiatric disorders due to their blood-brain barrier permeability.
  • Structural Stability : The dithiolone-piperazine compound () demonstrates stability under physiological conditions, a trait likely shared by the target compound due to its rigid triazole core.

Q & A

Q. What established synthetic routes are used for 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine, and how are intermediates characterized?

The synthesis typically involves two key steps:

  • Step 1 : Condensation of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid under reflux in ethanol, forming the thioacetic acid intermediate. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio) .
  • Step 2 : Coupling the intermediate with piperazine derivatives using polar aprotic solvents (e.g., DMF) at 60–80°C, often with catalytic bases like K₂CO₃ to enhance nucleophilicity . Characterization : Intermediates are confirmed by elemental analysis (C, H, N, S content) and IR spectroscopy (e.g., C=S stretch at ~650 cm⁻¹) . Final products are purified via silica gel chromatography (ethyl acetate:hexane, 1:8) or recrystallization .

Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm; triazole aromatic protons at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak for C₉H₁₃N₅O₂S at 280.08 m/z) .
  • Single-Crystal X-ray Diffraction : Resolves stereochemistry for crystallizable derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid during coupling with piperazine?

  • Molar Ratios : Use a 1.2:1 ratio of piperazine to thioacetic acid to drive the reaction to completion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing intermediates .
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Add Na₂SO₄ to absorb water in Schlenk flasks, improving anhydrous conditions .
  • Monitoring : Real-time TLC tracking (hexane:ethyl acetate, 1:2) ensures optimal stopping points .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. phenyl at triazole-C5) and correlate with logP, hydrogen-bond donors, and steric bulk .
  • Standardized Assays : Use fixed ATP concentrations in kinase assays or uniform cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .
  • Molecular Docking : Identify binding interactions (e.g., π-stacking of triazole with Phe residues in tyrosinase) to explain potency differences .

Q. How does the piperazine moiety influence the compound’s physicochemical and pharmacokinetic properties?

  • Solubility : Piperazine’s basic amines (pKa ~9.5) increase water solubility via protonation at physiological pH .
  • Lipophilicity : The sulfanyl group elevates logD (predicted shift from -0.8 to +1.2), enhancing membrane permeability .
  • ADME Profiles : Piperazine derivatives often show improved bioavailability due to balanced solubility-lipophilicity, as modeled via COSMO-RS .

Q. What purification techniques address challenges in isolating stereoisomers or byproducts?

  • Chromatography : Use gradient elution (ethyl acetate:hexane, 1:8 to 1:4) on silica gel to separate polar byproducts .
  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals .
  • Centrifugal Partition Chromatography (CPC) : Resolves diastereomers using biphasic solvent systems (e.g., heptane:ethyl acetate:methanol:water) .

Methodological Considerations

  • Contradiction Analysis : Compare HPLC purity (>95%) and biological replicates to distinguish experimental noise from structural effects .
  • Reaction Optimization : Design-of-experiment (DoE) models (e.g., Box-Behnken) can statistically validate temperature, solvent, and catalyst interactions .
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) for cross-lab verification .

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